molecular formula C11H21NO B7560962 N-cyclopentyl-3,3-dimethylbutanamide

N-cyclopentyl-3,3-dimethylbutanamide

Cat. No.: B7560962
M. Wt: 183.29 g/mol
InChI Key: WDFHMIVFWSIGNV-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3,3-dimethylbutanamide is a tertiary amide characterized by a cyclopentyl group attached to the nitrogen atom and a 3,3-dimethylbutanoyl backbone. For instance, the cyclohexyl analog has a molecular formula of C₁₂H₂₃NO, a molar mass of 197.32 g/mol, and is synthesized via reactions between cyclohexylamine and diketene derivatives under controlled conditions . The cyclopentyl variant likely shares similar synthetic pathways, involving cyclopentylamine and diketene, though steric and electronic differences due to the smaller cyclopentyl ring may influence reactivity and physical properties.

Properties

IUPAC Name

N-cyclopentyl-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-11(2,3)8-10(13)12-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFHMIVFWSIGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3,3-dimethylbutanamide typically involves the reaction of cyclopentylamine with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopentylamine+3,3-dimethylbutanoyl chlorideThis compound+HCl\text{Cyclopentylamine} + \text{3,3-dimethylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopentylamine+3,3-dimethylbutanoyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cyclopentyl-3,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying amide chemistry.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include modulation of enzyme activity, alteration of receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

N-Cyclohexyl-3,3-dimethylbutanamide (CAS 7473-22-5)

  • Molecular Formula: C₁₂H₂₃NO
  • Molar Mass : 197.32 g/mol
  • This compound is used in pharmaceutical intermediates, as seen in analogs like 2-amino-3,3-dimethylbutanamide, a structural element in SARS-CoV-2 protease inhibitors .
  • Synthesis : Derived from cyclohexylamine and diketene in benzene or water at 0°C, yielding 89–94% .

N-Cyclopentyl-3-methylbutanamide (CAS 1132-41-8)

  • Molecular Formula: C₁₁H₂₁NO
  • Molar Mass : 183.29 g/mol

Functional Group Modifications

N,3-Dimethylbutanamide (CAS 21458-36-6)

  • Molecular Formula: C₆H₁₃NO
  • Molar Mass : 115.18 g/mol
  • Key Features : The simpler structure lacks a cycloalkyl substituent, resulting in lower boiling points and higher polarity. Such analogs are often used as solvents or intermediates in organic synthesis .

3,3-Dimethyl-2-butanone

  • Molecular Formula : C₆H₁₀O
  • Boiling Point : 289.8°C

2-Amino-3,3-dimethylbutanamide

  • Role: A critical component of Pfizer’s nirmatrelvir (SARS-CoV-2 3CLpro inhibitor), demonstrating the pharmacological relevance of 3,3-dimethylbutanamide derivatives. The amino group enhances binding affinity to viral proteases .

N-tert-Butyl-3,3-dimethylbutanamide Derivatives

  • Example : 2-(N-(2-(1H-indol-3-yl)ethyl)-3-phenylpropiolamido)-N-tert-butyl-3,3-dimethylbutanamide (HRMS 457.2729).
  • Application : Used in gold-catalyzed hydroarylation reactions to synthesize indoloazocines, showcasing versatility in medicinal chemistry .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Application/Property Reference
N-Cyclopentyl-3,3-dimethylbutanamide* C₁₁H₂₁NO ~183.29 (estimated) Cyclopentyl, 3,3-dimethyl Hypothetical intermediate
N-Cyclohexyl-3,3-dimethylbutanamide C₁₂H₂�NO 197.32 Cyclohexyl, 3,3-dimethyl Pharmaceutical synthesis
N-Cyclohexyl-3-methylbutanamide C₁₁H₂₁NO 183.29 Cyclohexyl, 3-methyl Metabolic studies
N,3-Dimethylbutanamide C₆H₁₃NO 115.18 N-methyl, 3-methyl Solvent/intermediate
2-Amino-3,3-dimethylbutanamide C₆H₁₂N₂O 128.17 Amino, 3,3-dimethyl Antiviral agents

Note: *Data for this compound are extrapolated from analogs.

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